molecular formula C19H26N2O B1497337 4-(5-Nonyl-2-pyrimidinyl)phenol CAS No. 102408-53-7

4-(5-Nonyl-2-pyrimidinyl)phenol

Cat. No.: B1497337
CAS No.: 102408-53-7
M. Wt: 298.4 g/mol
InChI Key: MRCBGFDKDHZDCD-UHFFFAOYSA-N
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Description

4-(5-Nonyl-2-pyrimidinyl)phenol is a pyrimidine-derived phenolic compound characterized by a pyrimidine ring substituted with a nonyl chain at the 5-position and a phenol group at the 2-position. Pyrimidine-based compounds are widely studied for their nonlinear optical (NLO) properties, charge-transfer interactions, and applications in photonics and materials science .

Properties

CAS No.

102408-53-7

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

4-(5-nonylpyrimidin-2-yl)phenol

InChI

InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-14-20-19(21-15-16)17-10-12-18(22)13-11-17/h10-15,22H,2-9H2,1H3

InChI Key

MRCBGFDKDHZDCD-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Contains an imidazole core with two phenyl groups and a phenol substituent.
  • Key Properties :
    • Melting Point : 278°C .
    • Optical Absorption : Peaks at 340 nm and 406 nm (π→π* transitions) .
    • NLO Properties :
  • Nonlinear refractive index ($n_2$): $-2.89 \times 10^{-6}$ cm$^2$/W .
  • Third-order susceptibility ($\chi^{(3)}$): $2.2627 \times 10^{-6}$ esu .
    • HOMO-LUMO Gap : Low energy gap (4.2 eV) due to extended π-conjugation, enhancing charge transfer .

The longer alkyl chain could enhance solubility in nonpolar solvents but may reduce NLO activity due to weaker π-conjugation compared to phenyl groups.

5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6)
  • Structure : Pyrimidine ring with ethylphenyl and hydroxyl groups.
  • Key Properties :
    • Molecular Formula : $C{12}H{12}N_2O$ .
    • Applications : Used as a building block in pharmaceuticals and organic electronics.

Comparison: The nonyl chain in the target compound offers greater hydrophobicity and steric bulk, which may influence binding affinities in biological systems or alter packing in solid-state materials compared to the ethyl group.

5-[4-(Pentyloxy)phenyl]-2-(4-pentylphenyl)pyrimidine (CAS 34913-07-0)
  • Structure : Pyrimidine with alkoxy and alkylphenyl substituents.
  • Key Properties :
    • Exhibits liquid crystalline behavior due to flexible alkyl chains .

Comparison: The nonyl chain in 4-(5-Nonyl-2-pyrimidinyl)phenol may similarly promote mesophase formation, though the phenolic -OH group could introduce hydrogen bonding, affecting thermal stability and phase transitions.

Nonlinear Optical (NLO) Properties

Pyrimidine and imidazole derivatives are notable for their NLO properties. A comparison of key parameters is summarized below:

Compound $n_2$ (cm$^2$/W) $\chi^{(3)}$ (esu) HOMO-LUMO Gap (eV)
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol $-2.89 \times 10^{-6}$ $2.2627 \times 10^{-6}$ 4.2
Hypothetical this compound* $-1.5 \times 10^{-6}$ (estimated) $1.0 \times 10^{-6}$ (estimated) ~4.5 (estimated)

*Estimated based on reduced conjugation from alkyl vs. aryl substituents.

Key Findings :

  • The nonyl chain may reduce $n_2$ and $\chi^{(3)}$ compared to phenyl-substituted analogs due to weaker electron delocalization.

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